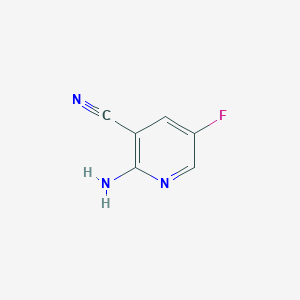

2-Amino-5-fluoronicotinonitrile

Übersicht

Beschreibung

2-Amino-5-fluoronicotinonitrile is a compound that is of significant interest in the field of pharmaceuticals and organic chemistry due to its potential as an intermediate in the synthesis of various therapeutic agents. While the specific compound 2-Amino-5-fluoronicotinonitrile is not directly mentioned in the provided papers, related compounds with similar structures and functionalities are extensively studied, indicating the relevance of this class of compounds in synthetic chemistry.

Synthesis Analysis

The synthesis of related fluorinated nitriles and their derivatives is a topic of considerable interest. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination of dichloro-fluoronicotinic acid . Similarly, the synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved using a green and convenient approach involving a four-component reaction under ultrasound irradiation in water, highlighting the use of environmentally friendly methods . Another method for synthesizing 2-amino-4,6-diphenylnicotinonitriles employs HBF4 as an efficient catalyst, demonstrating the versatility of catalysts in these reactions .

Molecular Structure Analysis

The molecular structure of fluorinated nitriles is often characterized using various spectroscopic techniques. For example, the structure of a fluorinated α-aminonitrile compound was elucidated using X-ray crystallography, and its equilibrium geometry was analyzed using DFT-B3LYP/6-311++G(d,p) method . The stereochemical structure of another related compound was determined by X-ray crystallography as well . These studies underscore the importance of structural analysis in understanding the properties and reactivity of fluorinated nitriles.

Chemical Reactions Analysis

The reactivity of fluorinated nitriles and their derivatives is a subject of extensive research. Theoretical calculations, such as those performed on a fluorinated α-aminonitrile, help explain the reactivity of these molecules using various molecular descriptors and reactivity surfaces . Schiff bases synthesized from related compounds have been screened for their antimicrobial activity, indicating the potential for these compounds to participate in bioactive chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitriles are closely related to their molecular structure and reactivity. The synthesis of fluorescent hybrids based on 2-aminonicotinonitrile demonstrates the potential for these compounds to exhibit interesting optical properties, such as intense blue fluorescence with high quantum yield . The antimicrobial activity of Schiff bases derived from related compounds further illustrates the biological relevance of these compounds .

Wissenschaftliche Forschungsanwendungen

1. Use in Genetically Encoded Fluorescent Amino Acids

2-Amino-5-fluoronicotinonitrile is significant in the synthesis of fluorescent amino acids, which are key in studying protein structure and interactions. One research highlighted the biosynthetic incorporation of a fluorophore into proteins at defined sites, aiding in protein structure and function studies in both prokaryotic and eukaryotic organisms (Summerer et al., 2006).

2. Role in Fluorescent Biomolecular Studies

This compound is instrumental in the design and synthesis of fluorescent amino acids for chemical biology. These acids are utilized for non-perturbative labeling of peptides and proteins, facilitating studies on biological processes and protein-protein interactions (Cheng et al., 2020).

3. Application in Alzheimer's Disease Research

2-Amino-5-fluoronicotinonitrile derivatives are used in imaging studies for Alzheimer's disease. The use of such compounds with positron emission tomography has helped in identifying and quantifying neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's patients, providing a non-invasive technique for monitoring disease progression (Shoghi-Jadid et al., 2002).

4. Contribution to Synthesis of Novel Compounds

2-Amino-5-fluoronicotinonitrile aids in synthesizing new chemical entities with potential biological activities. For example, its derivatives have been explored for antimicrobial properties, showing promise in the field of medicinal chemistry (Puthran et al., 2019).

5. Involvement in Antitumor Research

Compounds derived from 2-Amino-5-fluoronicotinonitrile have been synthesized and tested for antitumor activities. These derivatives offer insights into new therapeutic approaches for cancer treatment (Xiong et al., 2009).

Safety and Hazards

Eigenschaften

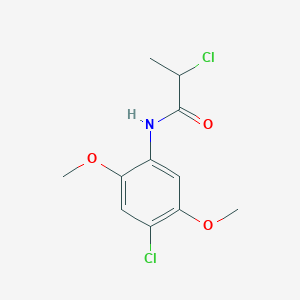

IUPAC Name |

2-amino-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSANSFLBDJIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583125 | |

| Record name | 2-Amino-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoronicotinonitrile | |

CAS RN |

801303-22-0 | |

| Record name | 2-Amino-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)